molecular formula C23H31NO4 B12440342 Daphniyunnine A N-oxide

Daphniyunnine A N-oxide

Cat. No.: B12440342
M. Wt: 385.5 g/mol
InChI Key: DLTJWHRTAHFESH-VNBNSAHGSA-N
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Description

(1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate is a complex organic compound with a unique hexacyclic structure. This compound is characterized by its multiple fused rings and the presence of various functional groups, including a methoxycarbonyl group, dimethyl groups, and an oxo group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexacyclic core through intramolecular cyclization reactions.

    Functional Group Introduction: Addition of methoxycarbonyl, dimethyl, and oxo groups using specific reagents and conditions.

    Stereoselective Reactions: Ensuring the correct (1R,2S) configuration through stereoselective synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex ring systems and stereochemistry.

Biology

In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes and receptors. Its structural complexity makes it a candidate for studying molecular recognition and binding.

Medicine

In medicine, (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate may be explored for its potential therapeutic applications. Its unique structure could lead to the development of novel drugs targeting specific pathways.

Industry

In industry, this compound may be used in the synthesis of advanced materials and as a precursor for other complex molecules. Its reactivity and functional groups make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate include other hexacyclic structures with different functional groups and stereochemistry. Examples include:

    Hexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate: Variants with different substituents.

    Polycyclic Compounds: Compounds with multiple fused rings and similar complexity.

Uniqueness

The uniqueness of (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate lies in its specific functional groups, stereochemistry, and potential applications. Its distinct structure sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1R,2S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

InChI

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+,24?/m1/s1

InChI Key

DLTJWHRTAHFESH-VNBNSAHGSA-N

Isomeric SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)[O-]

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-]

Origin of Product

United States

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